molecular formula C10H13N3O B6268542 2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one CAS No. 1343451-26-2

2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B6268542
CAS No.: 1343451-26-2
M. Wt: 191.2
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Description

2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core with a cyclopropyl group attached

Properties

CAS No.

1343451-26-2

Molecular Formula

C10H13N3O

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is unique due to its cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry.

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